2,4-Dibromophenyl 3-bromobenzoate

説明

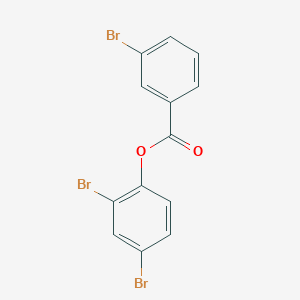

2,4-Dibromophenyl 3-bromobenzoate is a brominated aromatic ester with the molecular formula C₁₃H₇Br₃O₂ and a molecular weight of approximately 434 g/mol. Structurally, it consists of a 2,4-dibromophenyl group esterified to a 3-bromobenzoic acid moiety. The compound is characterized by three bromine atoms: two on the phenyl ring (positions 2 and 4) and one on the benzoate group (position 3).

特性

分子式 |

C13H7Br3O2 |

|---|---|

分子量 |

434.9g/mol |

IUPAC名 |

(2,4-dibromophenyl) 3-bromobenzoate |

InChI |

InChI=1S/C13H7Br3O2/c14-9-3-1-2-8(6-9)13(17)18-12-5-4-10(15)7-11(12)16/h1-7H |

InChIキー |

NNLIFVZNZBIXLG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2)Br)Br |

正規SMILES |

C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2)Br)Br |

製品の起源 |

United States |

類似化合物との比較

Key Properties:

- Synthesis: Typically prepared via esterification of 3-bromobenzoyl chloride with 2,4-dibromophenol under basic conditions (e.g., using pyridine or DMAP as a catalyst).

- Physical Properties : Expected to exhibit low water solubility due to its hydrophobic brominated aromatic structure. Melting points for such compounds generally range between 120–180°C, depending on crystallinity.

- Applications : Brominated benzoates are often utilized as flame retardants, intermediates in organic synthesis, or ligands in coordination chemistry due to their electron-withdrawing substituents.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2,4-dibromophenyl 3-bromobenzoate with structurally related brominated benzoate esters, including the compound from the provided evidence (CAS 303086-76-2).

Key Research Findings

Bromine Content and Flame Retardancy: Compounds with higher bromine content (e.g., this compound) exhibit enhanced flame-retardant properties compared to mono- or di-brominated analogs. The three bromine atoms increase electron-withdrawing effects, reducing combustion reactivity.

Solubility and Reactivity: The trimethoxy and carbohydrazonoyl groups in ’s compound likely improve solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to the fully brominated target compound. this compound’s low solubility in water (<1 mg/L estimated) limits its use in aqueous systems but enhances stability in polymer matrices.

Thermal Stability :

- Symmetrical bromination (e.g., 2,4-dibromo substitution) in the target compound may improve thermal stability over asymmetrical analogs. However, excessive bromination can lead to decomposition at lower temperatures due to weakened C-Br bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。